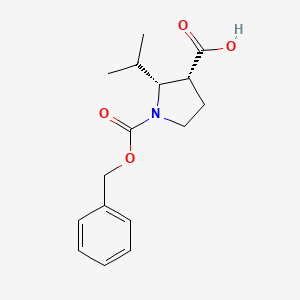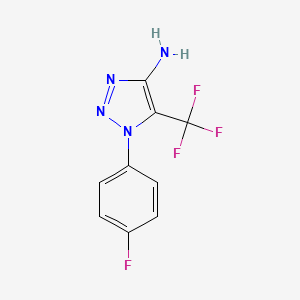
Ethyl 2-methyl-2,3-dihydro-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-methyl-2,3-dihydro-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, specifically, is a 2-substituted 1H-indole-3-carboxylate derivative, which can be synthesized through various organic reactions .
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 2-methyl-2,3-dihydro-1H-indole-3-carboxylate can be prepared by reacting 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This reaction typically involves refluxing the reactants in a suitable solvent under controlled conditions to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods often employ continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: Ethyl 2-methyl-2,3-dihydro-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities depending on the nature of the substituents.
科学的研究の応用
Ethyl 2-methyl-2,3-dihydro-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Biology: Indole derivatives are known for their antiviral, anticancer, and antimicrobial activities.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ethyl 2-methyl-2,3-dihydro-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . For instance, it can inhibit enzymes or modulate receptor activity, leading to its observed biological effects.
類似化合物との比較
- Ethyl 2-methylindole-3-carboxylate
- Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
- 1-Ethyl-2-methylindole
Comparison: Ethyl 2-methyl-2,3-dihydro-1H-indole-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potentials .
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
ethyl 2-methyl-2,3-dihydro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-3-15-12(14)11-8(2)13-10-7-5-4-6-9(10)11/h4-8,11,13H,3H2,1-2H3 |
InChIキー |
WNRHFBOGHGIVPX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C(NC2=CC=CC=C12)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-methyl-4-nitro-N-[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzamide](/img/structure/B15308258.png)

![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine](/img/structure/B15308282.png)


